molecular formula C14H11F2N3 B13938114 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline

6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline

Cat. No.: B13938114
M. Wt: 259.25 g/mol
InChI Key: GVYUTIZNKUYEFD-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group and a pyrazolyl group attached to an isoquinoline backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core and introduce the difluoromethyl and pyrazolyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-7-(1-methyl-1H-pyrazol-4-yl)isoquinoline stands out due to its specific combination of functional groups and its isoquinoline backbone

Properties

Molecular Formula

C14H11F2N3

Molecular Weight

259.25 g/mol

IUPAC Name

6-(difluoromethyl)-7-(1-methylpyrazol-4-yl)isoquinoline

InChI

InChI=1S/C14H11F2N3/c1-19-8-11(7-18-19)12-5-10-6-17-3-2-9(10)4-13(12)14(15)16/h2-8,14H,1H3

InChI Key

GVYUTIZNKUYEFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=C(C=C3C=CN=CC3=C2)C(F)F

Origin of Product

United States

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